molecular formula C27H25FN4O2S B2959241 N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207013-53-3

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2959241
CAS No.: 1207013-53-3
M. Wt: 488.58
InChI Key: JCSNANTZTHRJSP-UHFFFAOYSA-N
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Description

The compound N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide features a benzamide core substituted at the 4-position with a 1H-imidazole ring. The imidazole ring is further modified at the 2-position by a sulfanyl (-S-) group linked to a carbamoylmethyl moiety, which is attached to a 2-phenylethylamine group. The N-terminal substituent is a 4-fluorophenylmethyl group.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2S/c28-23-10-6-21(7-11-23)18-31-26(34)22-8-12-24(13-9-22)32-17-16-30-27(32)35-19-25(33)29-15-14-20-4-2-1-3-5-20/h1-13,16-17H,14-15,18-19H2,(H,29,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNANTZTHRJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the fluorophenyl and benzamide groups. Key steps may include:

    Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde, followed by cyclization.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the imidazole core with a fluorobenzyl halide under basic conditions.

    Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways involving imidazole and benzamide derivatives.

    Chemical Biology: The compound’s unique reactivity makes it a useful tool for investigating chemical reactions in biological systems.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound could interfere with key biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Core Structure Substituent Modifications Molecular Weight (g/mol) Key References
Target Compound Benzamide + 1H-imidazole - 4-Fluorophenylmethyl
- 2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)
~503.6 (estimated)
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide Benzamide + 1H-imidazole - Cyclohexylmethyl (carbamoyl)
- No fluorophenyl
448.58
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Acetamide + dihydroimidazole - 4-Chlorophenylmethylsulfanyl
- Sulfonyl linkage
435.92
N-[(furan-2-yl)methyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide Benzamide + 1H-imidazole - Furan-2-ylmethyl
- 4-Methylphenylmethyl (carbamoyl)
460.5
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Acetamide + 1H-imidazole - Methylsulfinyl group
- Pyridyl substituent
413.44 (anhydrous)
Key Observations:
  • Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorophenyl analogues (e.g., ), as fluorine is less susceptible to oxidative metabolism .
  • Sulfanyl vs. Sulfonyl: The sulfanyl (-S-) linkage in the target compound (vs.
  • Carbamoyl Substituents : Replacing 2-phenylethyl (target) with cyclohexylmethyl () or 4-methylphenylmethyl () alters hydrophobicity and steric bulk, which could modulate membrane permeability or receptor selectivity.

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target compound’s C=S stretch (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) align with hydrazinecarbothioamide derivatives ().
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer in imidazole derivatives ().
  • NMR :
    • 1H-NMR signals for the 4-fluorophenyl group (δ 7.2–7.4 ppm) and imidazole protons (δ 7.8–8.1 ppm) are consistent with related compounds ().

Biological Activity

N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H23FN2O4SC_{23}H_{23}FN_2O_4S and a molecular weight of 442.5 g/mol. The structure features a fluorophenyl group, an imidazole moiety, and a phenylethyl carbamoyl sulfanyl group, which are significant for its biological activity.

Antitumor Activity

Research indicates that derivatives of benzamide compounds exhibit notable antitumor effects. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. A study highlighted that certain benzamide derivatives demonstrated moderate to high potency against various cancer cell lines, suggesting that modifications to the benzamide structure can enhance efficacy against tumors .

Antimicrobial Properties

Benzamide derivatives, including those related to the compound , have been evaluated for their antibacterial and antifungal activities. For example, studies have reported that certain compounds exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some derivatives were found to be comparable or superior to standard antibiotics .

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some benzamide derivatives act as inhibitors of key enzymes involved in tumor progression or microbial resistance pathways. The presence of the imidazole ring may enhance binding affinity to these targets, contributing to the overall potency of the compound .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the chemical structure affect biological activity. For instance:

  • Fluorination : The presence of fluorine in the phenyl ring has been associated with increased lipophilicity and better membrane permeability, enhancing bioavailability.
  • Substituents on Imidazole : Variations in substituents on the imidazole ring can lead to differences in receptor binding and selectivity .

Case Studies

  • In Vivo Studies : Preclinical studies using animal models have shown that certain derivatives of this compound can lead to significant tumor regression without severe side effects. For example, a derivative was tested in rats, showing promising results in reducing tumor size while maintaining low systemic toxicity .
  • Clinical Trials : Although specific clinical trials for this exact compound may not be available, related compounds have entered clinical phases demonstrating effectiveness against various cancers and infections, paving the way for further exploration of this benzamide derivative .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialSignificant activity against bacteria/fungi
MechanismEnzyme inhibition and receptor interaction

Q & A

Q. What are the recommended synthetic pathways for N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, and what key intermediates should be prioritized?

Methodological Answer: The synthesis involves multi-step reactions:

Condensation : React 4-fluorophenylmethylamine with a benzamide derivative to form the core benzamide intermediate.

Imidazole Ring Formation : Introduce the imidazole moiety via cyclization using thiourea derivatives or via azide-alkyne cycloaddition (e.g., Huisgen reaction).

Thioether Linkage : React the imidazole intermediate with a carbamoylmethylsulfanyl group using coupling agents like EDC/HOBt.
Key Intermediates :

  • 4-Fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride (condensation product) .
  • 2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazole (thioether intermediate) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the imidazole ring) .
  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl and benzamide groups).
    • IR : Confirm functional groups like amide (C=O stretch at ~1650 cm1^{-1}) and sulfanyl (C-S stretch at ~600 cm1^{-1}) .
  • Elemental Analysis : Validate purity (>95%) via CHNS/O analysis .

Q. What in vitro biological screening approaches are appropriate for initial assessment of its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates during its synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., imidazole cyclization) to optimize reaction conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., polar aprotic solvents for sulfanyl group reactions) .
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to identify low-energy pathways .

Q. How should researchers design experiments to optimize reaction yields while minimizing byproduct formation in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

    FactorLow LevelHigh Level
    Temperature (°C)60100
    Catalyst (mol%)510
    SolventDMFTHF
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions .

Q. What methodologies resolve contradictions between theoretical predictions and experimental data regarding its biological activity?

Methodological Answer:

  • Dose-Response Replicates : Conduct triplicate assays with statistical validation (e.g., ANOVA, p < 0.05) to address variability.
  • Free Energy Perturbation (FEP) : Compare computational binding affinity predictions (e.g., using Schrödinger) with experimental IC50_{50} values .
  • Meta-Analysis : Aggregate data from similar compounds (e.g., fluorophenyl derivatives) to identify trends .

Q. How do structural modifications at the imidazole or benzamide moieties influence target binding affinity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the fluorophenyl group with trifluoromethyl (increases lipophilicity) .
    • Modify the sulfanyl linker to sulfonyl (alters hydrogen-bonding capacity) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR) .

Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?

Methodological Answer:

  • HPLC-MS/MS : Identify hydrolytic or oxidative degradation products (e.g., sulfoxide formation from sulfanyl groups) .
  • Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 40°C for 14 days to simulate physiological conditions .

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